

Infrared (IR) spectroscopy of tetraethylammonium p-toluenesulfonate

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Compound of Interest

Compound Name: *Tetraethylammonium p-toluenesulfonate*

Cat. No.: *B147484*

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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of **tetraethylammonium p-toluenesulfonate**. This document details the expected vibrational modes, presents a summary of quantitative data, and outlines a detailed experimental protocol for obtaining an IR spectrum of a solid sample.

Introduction to the Infrared Spectroscopy of Ionic Organic Compounds

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of absorbed radiation are specific to the types of chemical bonds and the overall structure of the molecule, providing a unique "fingerprint."

For ionic compounds like **tetraethylammonium p-toluenesulfonate**, the resulting IR spectrum is a superposition of the vibrational modes of its constituent cation, tetraethylammonium ($(\text{C}_2\text{H}_5)_4\text{N}^+$), and anion, p-toluenesulfonate ($\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3^-$). The analysis, therefore, involves the assignment of absorption bands to the specific vibrational motions within each of these ions.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for **tetraethylammonium p-toluenesulfonate**. This data is compiled from theoretical studies on the p-toluenesulfonate anion and experimental data from compounds containing the tetraethylammonium cation. The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline environment.

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode Assignment | Ion |
|--------------------------------|---------------|---|--------------------|
| ~3000 - 2850 | Medium-Strong | C-H stretching (aliphatic CH ₃ and CH ₂) | Tetraethylammonium |
| ~1485 | Medium | CH ₂ scissoring | Tetraethylammonium |
| ~1450 | Medium | CH ₃ asymmetric deformation | Tetraethylammonium |
| ~1400 | Medium | C-N stretching | Tetraethylammonium |
| ~1220 - 1120 | Strong | Asymmetric SO ₃ stretching | p-Toluenesulfonate |
| ~1175 | Strong | Symmetric SO ₃ stretching | p-Toluenesulfonate |
| ~1030 | Strong | Ring C-H in-plane bending | p-Toluenesulfonate |
| ~1010 | Strong | S-O stretching | p-Toluenesulfonate |
| ~815 | Strong | Ring C-H out-of-plane bending (para-substituted) | p-Toluenesulfonate |
| ~680 | Medium | C-S stretching | p-Toluenesulfonate |
| ~565 | Medium | SO ₃ bending | p-Toluenesulfonate |

Experimental Protocol: Solid-State FTIR Spectroscopy via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2] KBr is transparent to infrared radiation in the typical mid-IR range ($4000\text{--}400\text{ cm}^{-1}$), making it an excellent matrix material.[2]

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle[2]
- Pellet press die set[3]
- Hydraulic press[3]
- Infrared-grade potassium bromide (KBr), dried[4]
- **Tetraethylammonium p-toluenesulfonate** sample
- Spatula and weighing paper
- Acetone (for cleaning)
- Glovebox or a low-humidity environment (recommended)[3]

Procedure:

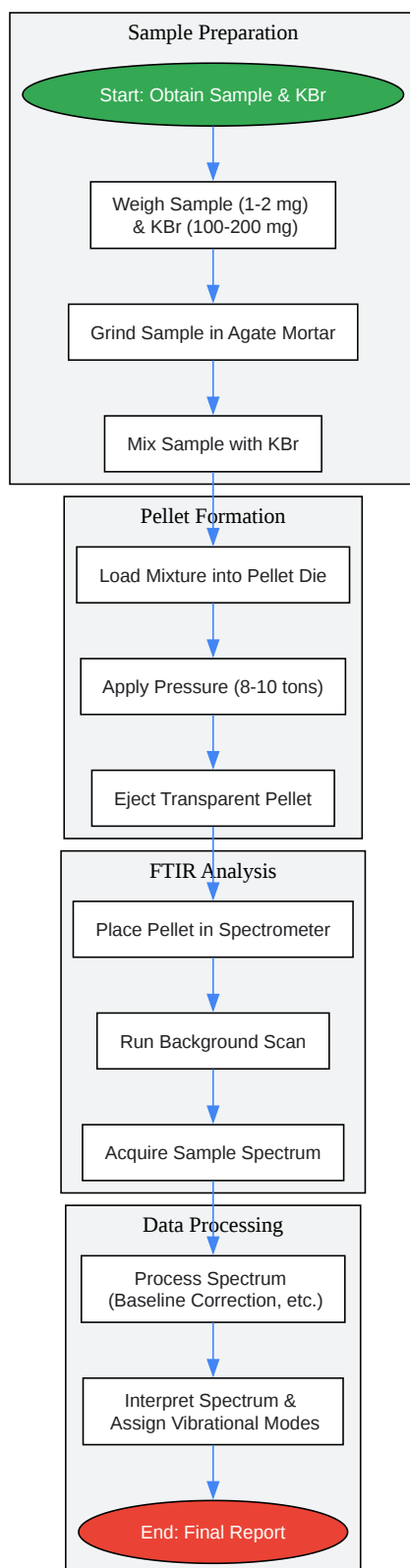
- **Cleaning and Drying:** Thoroughly clean the mortar, pestle, and pellet die components with acetone and ensure they are completely dry to prevent moisture contamination.[2] Heating the die set can help remove residual moisture.[2]
- **Sample Preparation:** Weigh approximately 1-2 mg of the **tetraethylammonium p-toluenesulfonate** sample.[1]
- **Grinding:** Place the sample into the agate mortar and grind it into a fine, fluffy powder. This is crucial to reduce particle size and minimize light scattering, which can distort the spectrum.

[2]

- Mixing with KBr: Weigh approximately 100-200 mg of dry, infrared-grade KBr.[1] Add a small portion of the KBr to the mortar with the ground sample and mix gently (trituration). Then, add the remaining KBr and mix thoroughly for about a minute until the sample is uniformly dispersed within the KBr matrix.[2] Note: KBr is hygroscopic; prolonged grinding in an open atmosphere can introduce water absorption peaks into the spectrum.[3]
- Pellet Formation:
 - Assemble the pellet die.
 - Transfer the sample-KBr mixture into the die, ensuring an even distribution.
 - Place the die into the hydraulic press.
 - Apply pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[3][4] Using a vacuum die can help remove trapped air and moisture, resulting in a clearer pellet.[4]
- Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent or translucent and free of cracks or cloudiness.[3]
- Spectral Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the infrared spectrum of the sample.
 - The resulting spectrum should be recorded in the range of 4000 to 400 cm^{-1} .

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of **tetraethylammonium p-toluenesulfonate** using the KBr pellet method.



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